molecular formula C22H18N2O2 B13374458 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol

2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Cat. No.: B13374458
M. Wt: 342.4 g/mol
InChI Key: UNBKYHNCTPUGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol is a complex organic compound that belongs to the class of quinazolinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone Derivatives: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate (Fremy’s salt).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).

    Electrophiles: Halogens, nitro groups, sulfonic acids.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol stands out due to its unique quinazolinone structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,25H,1-2H3

InChI Key

UNBKYHNCTPUGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.